molecular formula C14H27BrO B13638294 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane

1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane

Cat. No.: B13638294
M. Wt: 291.27 g/mol
InChI Key: KGLMKYXTJLUPPU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane is a brominated cyclohexane derivative featuring three distinct substituents: a bromomethyl group, an isobutoxy ether group, and a propyl chain. This structural complexity confers unique reactivity, particularly in alkylation and nucleophilic substitution reactions. The isobutoxy group may enhance solubility in non-polar solvents, while the propyl chain could influence steric effects during reactions. Potential applications include pharmaceutical intermediate synthesis or material science, though further research is required to confirm these uses.

Properties

Molecular Formula

C14H27BrO

Molecular Weight

291.27 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methylpropoxy)-4-propylcyclohexane

InChI

InChI=1S/C14H27BrO/c1-4-5-13-6-8-14(11-15,9-7-13)16-10-12(2)3/h12-13H,4-11H2,1-3H3

InChI Key

KGLMKYXTJLUPPU-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)(CBr)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-1-isobutoxy-4-propylcyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Hydroxymethyl, cyanomethyl, or aminomethyl derivatives.

    Oxidation: Corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Methyl derivative.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane with structurally or functionally related brominated compounds.

Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight Key Applications
1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane C₁₄H₂₇BrO Bromomethyl, isobutoxy, propyl 293.27 (calc.) Potential alkylation agent (inferred)
(Bromomethyl)cyclohexane C₇H₁₃Br Bromomethyl 177.08 Alkylation reactions
4-(Bromomethyl)benzaldehyde C₈H₇BrO Bromomethyl, aldehyde 199.05 Cross-coupling precursor
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S Bromomethyl, methanesulfonyl 271.23 Pharmaceutical synthesis
TC-1698 (2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane) C₁₂H₁₆N₂ Pyridyl, bicyclic amine 188.27 α4β2 nicotinic receptor agonist (Ki=0.78 nM)

Research Findings and Gaps

  • Synthetic Efficiency: highlights bromomethyl oxane/oxolane derivatives as key intermediates for bioactive molecules, suggesting that the target compound’s isobutoxy group could similarly enable novel synthetic pathways .
  • Material Science Potential: 1-(Bromomethyl)-1-methanesulfonylcyclohexane’s use in specialized materials implies that the target compound’s propyl chain might enhance compatibility with hydrophobic polymers.
  • Knowledge Gaps: No direct studies on the target compound’s bioactivity or reaction kinetics exist in the provided evidence. Future research should prioritize its synthetic applications and safety profiling.

Notes

  • Safety protocols should align with those for brominated cyclohexanes and ethers until compound-specific data are available .
  • Diversified references (industrial safety sheets, medicinal chemistry abstracts) ensure a balanced perspective but highlight the need for targeted research.

Biological Activity

1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring with a bromomethyl group and isobutoxy and propyl substituents. Its unique structure may contribute to its biological activity, particularly in modulating inflammatory responses and other physiological processes.

Anti-inflammatory Effects

Research has indicated that compounds structurally similar to 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane exhibit significant anti-inflammatory properties. For instance, studies on related compounds have shown their effectiveness in reducing inflammation markers such as TNF-alpha and myeloperoxidase (MPO) activity in animal models subjected to inflammatory stimuli . The normalization of these markers suggests a potential for therapeutic applications in inflammatory diseases.

The anti-inflammatory effects are likely mediated through several pathways:

  • Inhibition of Cytokine Production : Compounds that inhibit the production of pro-inflammatory cytokines can alleviate inflammation. Similar structures have been shown to suppress the migration of neutrophils and the production of cytokines/chemokines in lung tissue .
  • Modulation of Pain Pathways : Some derivatives have demonstrated the ability to modulate pain pathways, potentially through interactions with cannabinoid receptors or by influencing endocannabinoid levels, thereby providing analgesic effects .

Case Study 1: In Vivo Efficacy

A study involving the administration of a compound structurally related to 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane showed significant reductions in inflammation in a carrageenan-induced paw edema model. The treated group exhibited lower levels of inflammatory markers compared to control groups, indicating the compound's efficacy in managing acute inflammation .

Case Study 2: Chronic Inflammation Model

In another case study focusing on chronic inflammatory conditions, the administration of similar compounds resulted in improved outcomes in models of chronic pain and inflammation. The results highlighted the importance of structural modifications in enhancing biological activity, suggesting that the bromomethyl and isobutoxy groups play critical roles in mediating these effects .

Research Findings Summary

The following table summarizes key findings from various studies on compounds related to 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane:

Study ReferenceBiological ActivityKey Findings
Anti-inflammatoryReduced TNF-alpha and MPO levels; effective in acute inflammation models.
Pain modulationSignificant analgesic effects observed; potential interaction with cannabinoid receptors.
Cytokine inhibitionSuppressed cytokine/chemokine production in lung tissue; reduced neutrophil migration.

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